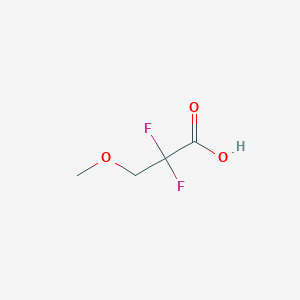

2,2-Difluoro-3-methoxy-propionic acid

Description

BenchChem offers high-quality 2,2-Difluoro-3-methoxy-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-3-methoxy-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSAUHIICKJXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785712-17-6 | |

| Record name | 2,2-difluoro-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2,2-Difluoro-3-methoxy-propionic acid: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,2-Difluoro-3-methoxy-propionic acid. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes information from structurally analogous compounds and foundational spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this fluorinated carboxylic acid. All presented data should be understood as predictive and requires experimental verification.

Introduction: The Significance of Fluorinated Carboxylic Acids

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoro-3-methoxy-propionic acid represents a simple yet intriguing scaffold, combining a difluorinated carbon center adjacent to a carboxylic acid with a methoxy ether linkage. Understanding its spectroscopic signature is crucial for its unambiguous identification in complex reaction mixtures and for quality control.

This guide provides a predictive blueprint for the spectroscopic characterization of 2,2-Difluoro-3-methoxy-propionic acid, leveraging data from related fluorinated and non-fluorinated propionic acid derivatives to construct a reliable analytical framework.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,2-Difluoro-3-methoxy-propionic acid, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methoxy and methylene protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 1 | ~3.9 - 4.1 | Triplet | ³JHF ≈ 12-15 Hz | -CH₂- |

| 2 | ~3.4 | Singlet | - | -OCH₃ |

| 3 | ~10 - 13 | Broad Singlet | - | -COOH |

Causality Behind Predictions:

-

The -CH₂- protons are adjacent to the electron-withdrawing CF₂ group and an oxygen atom, shifting their resonance significantly downfield. The coupling to the two neighboring fluorine atoms is expected to produce a triplet, as predicted by the n+1 rule for I=1/2 nuclei. The magnitude of the geminal H-F coupling (³JHF) is estimated based on typical values for similar fragments.

-

The -OCH₃ protons are relatively shielded and are not expected to show coupling to other nuclei, thus appearing as a sharp singlet.

-

The -COOH proton is highly deshielded and its chemical shift is often concentration and solvent dependent. It typically appears as a broad singlet due to chemical exchange.

The carbon NMR will provide key information about the carbon skeleton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 1 | ~165 - 170 | Triplet | ²JCF ≈ 25-30 Hz | -COOH |

| 2 | ~115 - 120 | Triplet | ¹JCF ≈ 240-260 Hz | -CF₂- |

| 3 | ~65 - 70 | Triplet | ²JCF ≈ 20-25 Hz | -CH₂- |

| 4 | ~59 - 61 | Singlet | - | -OCH₃ |

Causality Behind Predictions:

-

The -COOH carbon will be downfield, and will exhibit coupling to the two geminal fluorine atoms, resulting in a triplet.

-

The -CF₂- carbon will be significantly downfield and will show a large one-bond coupling to the directly attached fluorine atoms, appearing as a triplet.

-

The -CH₂- carbon, being adjacent to the CF₂ group, will also experience coupling to the fluorine atoms, resulting in a triplet with a smaller coupling constant.

-

The -OCH₃ carbon will appear as a singlet in a typical chemical shift range for methoxy groups.

The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 1 | -90 to -120 | Triplet | ³JHF ≈ 12-15 Hz | -CF₂- |

Causality Behind Predictions:

-

The chemical shift of the -CF₂- group is predicted based on typical values for aliphatic difluoromethylene groups adjacent to both a methylene and a carboxylic acid group.[1] The signal is expected to be a triplet due to coupling with the two adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and the C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| 1050-1250 | Strong, Multiple Bands | C-F stretch | Difluoromethylene |

| 1100-1150 | Strong | C-O stretch | Ether |

| 2850-3000 | Medium | C-H stretch | Methylene & Methyl |

Causality Behind Predictions:

-

The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.

-

The strong C=O stretch is also a hallmark of the carboxylic acid group.

-

The C-F stretching region will likely show multiple strong absorptions due to the symmetric and asymmetric stretches of the CF₂ group.

-

The C-O stretch of the methoxy group will be a strong band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Weight: The predicted monoisotopic mass of 2,2-Difluoro-3-methoxy-propionic acid (C₄H₆F₂O₃) is 140.0285 u.

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

[M]⁺: A molecular ion peak at m/z 140 may be observed, though it could be weak.

-

[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃) would result in a fragment at m/z 109.

-

[M - COOH]⁺: Loss of the carboxyl radical (•COOH) would lead to a fragment at m/z 95.

-

[COOCH₃]⁺: A fragment corresponding to the methyl ester group at m/z 59 is possible through rearrangement.

-

[CF₂COOH]⁺: A fragment at m/z 93 is also a likely product of C-C bond cleavage.

-

Experimental Protocols (Self-Validating Systems)

The following are generalized protocols for the acquisition of the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 2,2-Difluoro-3-methoxy-propionic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

Integrate all signals to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use a suitable fluorine-containing reference standard if necessary.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.

IR Spectroscopy

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

-

For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.

-

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Visualizations

Molecular Structure

Caption: 2D structure of 2,2-Difluoro-3-methoxy-propionic acid.

Predicted ¹H-¹⁹F Couplings

Caption: Key predicted proton-fluorine coupling.

Conclusion

This predictive guide offers a comprehensive spectroscopic framework for the characterization of 2,2-Difluoro-3-methoxy-propionic acid. While based on sound chemical principles and data from analogous structures, experimental verification is essential. The methodologies and predicted data presented herein should serve as a valuable resource for researchers working with this and other novel fluorinated compounds, facilitating their identification and furthering their application in science and industry.

References

As experimental data for the target compound is not available, this reference list includes sources for the spectroscopic data of related compounds and general spectroscopic principles used for the predictions.

-

PubChem. (n.d.). 3,3-Difluoro-3-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]1]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 19, 2026, from [Link]]

-

NIST. (n.d.). Propanoic acid, 2,2-dichloro-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved January 19, 2026, from [Link]]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).[2]

-

SpectraBase. (n.d.). (S)-3-AMINO-2,2-DIFLUORO-3-(PARA-METHOXYPHENYL)-PROPANOIC-ACID - Optional[19F NMR]. Wiley-VCH GmbH. Retrieved January 19, 2026, from [Link]]

-

PubChem. (n.d.). 3-Methoxypropionic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]]

Sources

Potential biological activity of 2,2-Difluoro-3-methoxy-propionic acid

An In-depth Technical Guide to the Potential Biological Activity of 2,2-Difluoro-3-methoxy-propionic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound, 2,2-Difluoro-3-methoxy-propionic acid. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to build a robust hypothesis for its potential as a therapeutic agent. We will delve into the rationale behind its design, drawing from the well-established roles of fluorination and the propionic acid scaffold in medicinal chemistry. This guide will further propose a detailed roadmap for its synthesis, characterization, and a phased biological evaluation to unlock its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel fluorinated compounds.

Introduction: The Rationale for 2,2-Difluoro-3-methoxy-propionic acid

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 25% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties that fluorine imparts, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, slowing down metabolic degradation and increasing the drug's half-life.

-

Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.[2]

-

Modulation of Acidity: The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic groups, influencing binding to biological targets.[3]

Carboxylic acids are a common functional group in many drugs, such as aspirin and ibuprofen.[4] The propionic acid scaffold, a simple three-carbon carboxylic acid, is a well-known pharmacophore with a diverse range of biological activities, including anti-inflammatory, metabolic, and antimicrobial effects.[5][6]

2,2-Difluoro-3-methoxy-propionic acid combines these two key features: a propionic acid backbone and geminal difluorination at the α-carbon. The methoxy group at the β-position further modulates the molecule's polarity and potential for hydrogen bonding. This unique combination suggests several exciting avenues for biological activity that warrant thorough investigation.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could commence from a readily available starting material such as 3-hydroxypropionic acid methyl ester. The synthesis would involve the introduction of the methoxy group, followed by a fluorination step, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Proposed Synthesis of 2,2-Difluoro-3-methoxy-propionic acid

-

Methylation of 3-hydroxypropionic acid methyl ester:

-

Dissolve 3-hydroxypropionic acid methyl ester in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a strong base, such as sodium hydride, at 0°C to deprotonate the hydroxyl group.

-

Introduce a methylating agent, like methyl iodide, and allow the reaction to proceed to completion.

-

Purify the resulting 3-methoxypropionic acid methyl ester using column chromatography.

-

-

α,α-Difluorination:

-

The α-carbon of the 3-methoxypropionic acid methyl ester can be difluorinated using an electrophilic fluorinating agent.

-

A common method involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This step may need to be repeated to achieve difluorination.

-

-

Hydrolysis to the Carboxylic Acid:

-

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

This can be achieved by treating the difluorinated methyl ester with a base, such as lithium hydroxide, in a mixture of water and a polar organic solvent.

-

Acidification of the reaction mixture will yield the desired 2,2-Difluoro-3-methoxy-propionic acid.

-

Characterization

The identity and purity of the synthesized 2,2-Difluoro-3-methoxy-propionic acid must be rigorously confirmed using a suite of analytical techniques:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR spectroscopy will be essential to confirm the molecular structure and the successful incorporation of the fluorine and methoxy groups. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry will be used to determine the exact molecular weight of the compound, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | IR spectroscopy will identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches. |

| High-Performance Liquid Chromatography (HPLC) | HPLC will be used to assess the purity of the final compound. |

Diagram: Proposed Synthetic Workflow

Caption: A phased experimental workflow for evaluating the biological activities of 2,2-Difluoro-3-methoxy-propionic acid.

Potential Anti-inflammatory Activity

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. Some propionic acid derivatives have shown anti-inflammatory effects.

Proposed Investigation:

-

Phase 1: In Vitro Enzyme Assays:

-

Evaluate the inhibitory activity of 2,2-Difluoro-3-methoxy-propionic acid against cyclooxygenase (COX-1 and COX-2) enzymes.

-

-

Phase 2: Cell-Based Assays:

-

Use cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Toxicology and Safety Assessment

A critical aspect of any drug discovery program is the early assessment of a compound's safety profile.

Proposed Investigation:

-

In Vitro Cytotoxicity Assays:

-

Determine the 50% cytotoxic concentration (CC50) of 2,2-Difluoro-3-methoxy-propionic acid against a panel of human cell lines (e.g., HepG2, HEK293) to assess its general toxicity.

-

-

Preliminary In Vivo Toxicity:

-

Should the compound progress to in vivo studies, acute toxicity studies in rodents will be necessary to determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity. The known teratogenic effects of 2-methoxypropionic acid in rabbits suggest that developmental toxicity should be a key area of investigation. [7]

-

Conclusion and Future Directions

2,2-Difluoro-3-methoxy-propionic acid is a novel compound with significant, albeit currently unexplored, therapeutic potential. Its unique chemical structure, combining the established pharmacophore of propionic acid with the advantageous properties of fluorine, makes it a compelling candidate for investigation as a metabolic modulator, antimicrobial agent, or anti-inflammatory drug.

The research roadmap outlined in this guide provides a clear and logical path forward for the synthesis, characterization, and comprehensive biological evaluation of this promising molecule. The successful execution of these studies will be instrumental in determining the ultimate therapeutic utility of 2,2-Difluoro-3-methoxy-propionic acid and could pave the way for the development of a new class of fluorinated therapeutics.

References

- Christian-Albrechts-Universität zu Kiel. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed.

- PubChem. (2R)-2-acetamido-3-methoxypropanoic acid.

- Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed.

- National Institutes of Health. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes.

- MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

- Google Patents. JPS61130254A - 2,2-difluoropropionic acid derivative.

- PubMed. Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25.

- PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid.

- Semantic Scholar. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.

- Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives.

- Google Patents. US20180037533A1 - Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid.

- Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- PubMed. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism.

- PubMed. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.

- MDPI. (2024). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump.

- ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.

- Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice.

- Publisso. (2025). 2-Methoxypropanol-1.

- Frontiers. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders.

- PubMed. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid.

- PubMed. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities.

- ChemicalBook. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.

- PubMed. Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid.

- Google Patents. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

- Wikipedia. Hydrogen fluoride.

- Google Patents. US3755427A - 2-(mono-and difluoro-4-biphenyl)propionic acids.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.).

- PubMed. Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3.

- MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.

- PubMed. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- PubMed. Fluorination methods for drug discovery and development.

- PubMed Central. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME.

- Googleapis.com. (2010). (12) United States Patent.

- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.).

- PubMed. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays.

Sources

- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 4. Novel synthesis of fluorinated molecules with potential in drug research developed [idw-online.de]

- 5. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,2-Difluoro-3-methoxy-propionic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-3-methoxy-propionic acid is a structurally intriguing small molecule with potential for biological activity, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive framework for its investigation. We begin by dissecting the molecule's structural components—a propionic acid backbone, a gem-difluoro modification, and a methoxy group—to formulate rational hypotheses about its potential biological targets. Drawing parallels with known propionic acid derivatives that function as signaling molecules and metabolic regulators, and considering the well-documented effects of fluorination in medicinal chemistry, we propose primary and secondary mechanistic hypotheses.[1][2][3] The core of this document is a detailed, phased experimental roadmap designed to systematically test these hypotheses. This includes initial phenotypic screens, target identification through metabolomics, and specific, high-fidelity assays to validate interactions with G-protein coupled receptors (GPCRs) or metabolic enzymes.[4][5][6] Protocols for key validation techniques, including the Cellular Thermal Shift Assay (CETSA) for target engagement, are provided in detail.[7][8][9] This guide is intended to serve as a strategic and practical resource for researchers embarking on the characterization of this and other novel small molecules.

Introduction and Molecular Rationale

The quest to understand the mechanism of action (MoA) of a novel small molecule is fundamental to drug discovery. 2,2-Difluoro-3-methoxy-propionic acid presents a unique combination of functional groups that suggest a number of potential biological roles. Its propionic acid scaffold is shared by a class of molecules known to be active in human physiology, primarily as metabolites of the gut microbiota.[1][2] These short-chain fatty acids (SCFAs) can act as signaling molecules, most notably through G-protein coupled receptors (GPCRs), influencing metabolism and immune responses.[1][3]

The introduction of fluorine atoms into small molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10][11][12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to oxidative metabolism.[10][12][13] The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere of a carbonyl group, potentially enabling interactions with targets that recognize ketones or amides, while not being susceptible to the same metabolic pathways.[14][15]

Based on this structural analysis, we can formulate two primary, testable hypotheses for the mechanism of action of 2,2-Difluoro-3-methoxy-propionic acid:

-

Primary Hypothesis: The molecule acts as a ligand for one or more G-protein coupled receptors, likely those known to bind other short-chain fatty acids (e.g., GPR41, GPR43), thereby modulating downstream signaling pathways.

-

Secondary Hypothesis: The molecule functions as an inhibitor of a key metabolic enzyme, with the gem-difluoro group potentially mimicking a transition state or a substrate carbonyl group.[16][17][18]

This guide outlines a systematic approach to test these hypotheses and to definitively characterize the molecule's MoA.

A Phased Experimental Roadmap for MoA Elucidation

We propose a three-phase experimental plan to move from broad phenotypic screening to specific target validation and biophysical characterization.

Phase 1: Unbiased Phenotypic Screening and Target Identification

The initial phase aims to identify any biological activity of the compound in a target-agnostic manner.

2.1. Cellular Phenotypic Assays

A panel of cell-based assays should be employed to screen for broad effects on cellular health and metabolism. A starting concentration range of 1 µM to 100 µM is recommended, based on the typical activity range of small molecules.

| Assay Type | Cell Line(s) | Endpoint Measured | Potential Implication |

| Cell Viability | HEK293, HepG2, 3T3-L1 | ATP levels (e.g., CellTiter-Glo®) | Cytotoxicity or cytostatic effects |

| Metabolic Activity | C2C12 myotubes | Oxygen Consumption Rate (OCR) | Effects on mitochondrial respiration |

| Lipolysis | 3T3-L1 adipocytes | Glycerol release | Modulation of fat metabolism |

| Inflammatory Response | RAW 264.7 macrophages | Nitric oxide or cytokine production | Anti-inflammatory or pro-inflammatory effects |

2.2. Untargeted Metabolomics for Pathway Analysis

Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal which pathways are perturbed by the compound.[19][20][21] This is a powerful tool for generating hypotheses about the compound's target.[19][20][21]

Experimental Protocol: Untargeted Metabolomics

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 for liver metabolism) to 80% confluency. Treat cells with 2,2-Difluoro-3-methoxy-propionic acid (at a non-toxic concentration determined in Phase 1.1) and a vehicle control for a defined period (e.g., 24 hours).

-

Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline, and then quench metabolism by adding liquid nitrogen. Extract metabolites using a cold 80:20 methanol:water solution.

-

Sample Preparation: Centrifuge the extracts to pellet protein and debris. Collect the supernatant and dry it under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis (e.g., volcano plots, principal component analysis) to identify metabolites that are significantly altered by the compound treatment. Use pathway analysis software (e.g., MetaboAnalyst) to map these changes to specific metabolic pathways.

The results of this phase will guide the more focused investigations in Phase 2. For example, a significant change in lipid metabolites would prioritize the lipolysis assay and investigation of enzymes in fatty acid metabolism.

Phase 2: Target Validation and Characterization

This phase involves specific, hypothesis-driven experiments to validate the putative targets or pathways identified in Phase 1.

2.3. Hypothesis 1: GPCR Signaling

If phenotypic screening suggests a role in metabolic signaling, direct testing of GPCR activation is warranted. The most common signaling outputs for SCFA-sensing GPCRs are changes in intracellular calcium (via Gαq) or cAMP (via Gαi or Gαs).[4][22]

Experimental Protocol: Calcium Mobilization Assay

-

Cell Preparation: Culture cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing GPR41) in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. Add varying concentrations of 2,2-Difluoro-3-methoxy-propionic acid and monitor the change in fluorescence in real-time.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Caption: Workflow for GPCR signaling and assay detection.

2.4. Hypothesis 2: Enzyme Inhibition

If metabolomics data points to the accumulation of a specific substrate or depletion of a product, direct enzyme inhibition assays are necessary.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Reaction Setup: In a microplate, combine the purified target enzyme, its substrate, and the necessary cofactors in an appropriate assay buffer.

-

Inhibitor Addition: Add a range of concentrations of 2,2-Difluoro-3-methoxy-propionic acid to the reaction wells. Include a "no inhibitor" control and a "no enzyme" background control.

-

Initiate Reaction: Start the reaction, often by adding the substrate or a cofactor.

-

Monitor Progress: Continuously monitor the formation of the product over time using a spectrophotometer or fluorometer.[5][23] The rate of the reaction is the slope of the initial linear phase.

-

Data Analysis: Calculate the percent inhibition for each concentration of the compound. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

| Parameter | Description |

| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| Ki | The inhibition constant, a measure of the inhibitor's binding affinity. |

2.5. Validating Direct Target Engagement with CETSA

Regardless of the initial findings, confirming that the compound physically binds to its putative target within a cell is crucial. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][8][9][25] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][9][26]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

-

Data Analysis: For each temperature, compare the amount of soluble protein in the treated vs. control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Biophysical Characterization of the Interaction

Once a direct target has been validated, biophysical methods can be used to precisely quantify the binding interaction. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine the binding affinity (KD), kinetics (kon, koff), and thermodynamics of the interaction between the compound and the purified target protein.[27][28] This data is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Conclusion and Future Directions

The mechanism of action of 2,2-Difluoro-3-methoxy-propionic acid is currently unknown, but its structure provides a compelling rationale for its investigation as a potential modulator of metabolic signaling pathways. The experimental roadmap detailed in this guide provides a logical and robust framework for moving from broad phenotypic observation to definitive target identification and characterization. By systematically applying these modern drug discovery techniques, researchers can elucidate the molecular mechanisms that underpin the biological activity of this novel compound, paving the way for its potential development as a research tool or therapeutic agent.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Reverter, D., Sarr, M., & D'Alessandro, A. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23), e4232.

- Drug Mechanism of Action Analysis Services. (n.d.).

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

- Li, B., et al. (2023).

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery.

- Role of Fluorine in Drug Design and Drug Action. (2023).

- Raut, S., et al. (2021). Pharmaco‐metabolomics opportunities in drug development and clinical research. British Journal of Clinical Pharmacology, 87(12), 4566-4577.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 32.

- Metabolomics of Drug Action: Unveiling the Molecular Mechanisms of Therapeutic Efficacy. (n.d.).

- Kell, D. B. (2015). Metabolomics and systems pharmacology: why and how to model the human metabolic network for drug discovery. Journal of the Royal Society Interface, 12(103), 20141207.

- Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 332-346.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology.

- Zhang, R., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(2), 145-153.

- How should I start with Enzyme-Inhibitor kinetics assay?. (2015).

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 221-228.

- Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. (n.d.).

- Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Current Opinion in Structural Biology, 63, 131-138.

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5433.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences, 21(15), 5433.

- Basavarajappa, H. D., & Williams, C. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-55.

- (PDF) Enzyme inhibition by fluoro compounds. (n.d.).

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs.

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2022). Organic Letters, 24(33), 6140-6145.

- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.

- What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems.

- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. (2021).

- Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2010).

- CETSA. (n.d.). CETSA.

- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (2013). MIT OpenCourseWare.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science, 15(46), 18511-18518.

- Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan.

- Propionic acid – metabolite. (2025).

- Biophysical Approaches to Small Molecule Discovery and Valid

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science.

- Computational and Experimental insights into Understanding Small Molecule-Enzyme Interactions. (2024). Preprint.

- gem-Difluorinated Amines for Drug Design. (n.d.). Enamine.

- Pathophysiological mechanisms of complications associated with propionic acidemia. (2019). Journal of Inherited Metabolic Disease, 42(1), 5-15.

- Propionic Acid: Method of Production, Current State and Perspectives. (2019). Food Technology and Biotechnology, 57(4), 430-441.

- Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube.

- Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. (2018). In Methods in Molecular Biology.

- 2,2-Difluorosuccinic acid. (n.d.). PubChem.

- 2,2-Difluorosuccinic acid, 94%. (n.d.). Fisher Scientific.

- Buy 2,2-difluorosuccinic acid from Conier Chem&Pharma Limited. (n.d.). ECHEMI.

- Mechanism of action of 2',5-difluoro-1-arabinosyluracil. (1980). Molecular Pharmacology, 17(3), 363-368.

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. researchgate.net [researchgate.net]

- 3. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. portlandpress.com [portlandpress.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Drug Mechanism of Action Analysis Services - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. omicsonline.org [omicsonline.org]

- 22. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. CETSA [cetsa.org]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nuvisan.com [nuvisan.com]

- 28. m.youtube.com [m.youtube.com]

Quantum Chemical Calculations for 2,2-Difluoro-3-hydroxypropanoic Acid: A Methodological Framework for Drug Development

An In-Depth Technical Guide

Executive Summary

Fluorinated organic molecules are of paramount importance in modern drug development, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. 2,2-Difluoro-3-hydroxypropanoic acid represents a key structural motif in this class of compounds. This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the fundamental properties of this molecule. We will delve into the theoretical underpinnings, present a validated step-by-step computational protocol, and discuss the interpretation of the calculated data from a drug discovery perspective. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate their research and development pipelines.

Introduction: The Significance of Fluorinated Motifs and Computational Scrutiny

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry. The high electronegativity and small size of fluorine can profoundly alter a molecule's conformational preferences, acidity, and metabolic stability.[1] 2,2-Difluoro-3-hydroxypropanoic acid, with its gem-difluoro group adjacent to a carboxylic acid and a hydroxylated carbon, presents a fascinating case study. The interplay between the electron-withdrawing difluoro group and the hydrogen-bonding capabilities of the hydroxyl and carboxyl moieties dictates its overall physicochemical profile.

Understanding these properties is crucial for predicting how a molecule will behave in a biological system. Experimental characterization can be both time-consuming and resource-intensive.[2] Quantum chemical calculations offer a powerful, predictive alternative, allowing for the detailed exploration of molecular structure, reactivity, and energetics at the sub-atomic level.[3][4] This guide will provide a practical roadmap for performing such calculations on 2,2-Difluoro-3-hydroxypropanoic acid, with a focus on generating data that is directly applicable to drug design challenges.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For molecules like 2,2-Difluoro-3-hydroxypropanoic acid, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

2.1. The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has proven to be highly effective for a wide range of organic molecules.

-

Choosing the Right Functional: The "functional" is the component of the DFT calculation that approximates the exchange-correlation energy. For fluorinated carboxylic acids, hybrid functionals are often the preferred choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a workhorse functional that provides robust results for geometry optimizations and vibrational frequency calculations for a wide range of organic molecules.

-

CAM-B3LYP: This is a long-range corrected functional that often yields more accurate predictions for properties like pKa, where charge separation is significant.[5][6][7] Studies have shown that CAM-B3LYP can predict pKa values for carboxylic acids with a mean absolute error of less than 0.5 units.[6][7][8]

-

2.2. The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set will generally provide more accurate results, but at a higher computational cost.

-

Pople Style Basis Sets: For the molecule , a triple-zeta basis set like 6-311++G(d,p) is highly recommended.[5]

-

6-311 : Indicates a triple-zeta basis set, providing a more accurate description of the valence electrons.

-

++G : Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with significant non-covalent interactions, which is essential for pKa calculations.[5]

-

(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes to account for the molecular environment.

-

2.3. Accounting for the Solvent: Implicit Solvation Models

In a biological context, molecules are almost always in an aqueous environment. Failing to account for the solvent will lead to erroneous results. Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant.

-

SMD (Solvation Model based on Density): This is a widely used and reliable model that has been shown to perform well in conjunction with DFT for pKa predictions of carboxylic acids.[5][6][7][8]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the quantum chemical characterization of 2,2-Difluoro-3-hydroxypropanoic acid.

Diagram: Computational Workflow

Caption: A typical workflow for quantum chemical calculations.

Step 1: Initial 3D Structure Generation The first step is to generate a plausible 3D structure of 2,2-Difluoro-3-hydroxypropanoic acid. This can be done using any standard molecular modeling software (e.g., Avogadro, ChemDraw).

Step 2: Conformational Analysis Molecules with rotatable bonds can exist in multiple conformations. It is critical to identify the lowest energy (most stable) conformer, as this will be the most populated state. The presence of fluorine atoms can significantly influence conformational preferences due to effects like the gauche effect.[9][10][11] A systematic conformational search should be performed. This involves rotating the single bonds (e.g., C-C and C-O bonds) and performing a low-level geometry optimization on each resulting structure to identify all local minima. The lowest energy conformer is then used for subsequent high-level calculations.

Step 3: Geometry Optimization Using the lowest energy conformer as the starting point, a full geometry optimization is performed using a robust level of theory, such as B3LYP/6-311++G(d,p) . This calculation will find the equilibrium geometry of the molecule, where the forces on all atoms are zero.

Step 4: Vibrational Frequency Analysis Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, and the geometry must be further optimized.

-

Prediction of Infrared (IR) Spectrum: The calculated frequencies and their intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data if available.[12][13]

Step 5: Aqueous Phase Single Point Energy Calculations To calculate properties in solution, single-point energy calculations are performed on the optimized gas-phase geometry using the desired level of theory (e.g., CAM-B3LYP/6-311++G(d,p) ) and an implicit solvation model like SMD . This is done for both the neutral molecule and its conjugate base (the carboxylate anion) to determine their free energies in solution.

Step 6: Calculation of Key Molecular Properties From the results of these calculations, several key properties can be derived:

-

pKa: The acid dissociation constant is calculated from the free energy difference between the acid and its conjugate base in the aqueous phase using a thermodynamic cycle.[5][7]

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.

Data Presentation and Interpretation

The quantitative results from the calculations should be summarized in clear, well-organized tables.

Table 1: Calculated Geometric Parameters

| Parameter | Value (Å or °) |

|---|---|

| C=O Bond Length | Calculated Value |

| C-O Bond Length | Calculated Value |

| O-H Bond Length | Calculated Value |

| C-F Bond Lengths | Calculated Value |

| O-C-C-O Dihedral Angle | Calculated Value |

Table 2: Calculated Physicochemical Properties

| Property | Level of Theory | Calculated Value |

|---|---|---|

| pKa | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value |

| HOMO Energy | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value (eV) |

| LUMO Energy | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value (eV) |

| HOMO-LUMO Gap | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value (eV) |

| Dipole Moment | B3LYP/6-311++G(d,p) | Calculated Value (Debye) |

Table 3: Key Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | Calculated Value | High |

| C=O Stretch | Calculated Value | High |

| O-H Stretch (Alcohol) | Calculated Value | Medium |

| C-F Stretches | Calculated Value(s) | High |

Interpreting the Results for Drug Development

The true value of these calculations lies in their interpretation.

-

pKa: This is arguably one of the most critical parameters for a drug candidate. It influences solubility, membrane permeability, and receptor binding. A lower pKa indicates a stronger acid. The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly lower the pKa of the carboxylic acid compared to its non-fluorinated analog.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's reactivity. Regions of negative potential (typically colored red) are electron-rich and are sites for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. This information is invaluable for understanding potential ligand-receptor interactions.

-

HOMO/LUMO: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap suggests higher reactivity. This can be used to predict potential metabolic liabilities.

Diagram: From Calculation to Application

Caption: Relationship between calculated properties and drug development considerations.

Conclusion

Quantum chemical calculations, when performed with appropriate methodologies, provide unparalleled insight into the molecular properties of drug candidates like 2,2-Difluoro-3-hydroxypropanoic acid. By following a robust and validated workflow, researchers can accurately predict key physicochemical parameters such as pKa, conformational preferences, and electronic properties. This in silico data is not merely academic; it provides actionable intelligence that can guide molecular design, prioritize synthetic efforts, and ultimately de-risk the drug development process. The integration of high-level computational chemistry into modern drug discovery pipelines is no longer an option, but a necessity for innovation and efficiency.

References

- Journal of Chemistry Letters. (2025).

- Pezzola, S., et al. (2024).

- Kabi, A., & -, K. (2025).

- Pezzola, S., et al. (2024).

- Schrödinger. (n.d.).

- MDPI. (2024).

- Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.

- BenchChem. (2025).

- Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.

- iSciTech. (n.d.).

- PMC. (n.d.).

- Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.

- Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation.

- Poole, W. G., et al. (2024). Conformational analysis of 1,3-difluorinated alkanes. Universiteit Gent Academic Bibliography.

- Poole, W. G., et al. (2024).

- ResearchGate. (n.d.). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid.

- BenchChem. (n.d.). Quantum Chemical Calculations of Difluoroamine: A Technical Guide.

- ResearchGate. (n.d.). Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thequantuminsider.com [thequantuminsider.com]

- 3. aurorafinechemicals.com [aurorafinechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jchemlett.com [jchemlett.com]

- 6. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational analysis of 1,3-difluorinated alkanes [biblio.ugent.be]

- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of 2,2-Difluoro-3-methoxy-propionic acid

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the thermal decomposition of 2,2-Difluoro-3-methoxy-propionic acid. While direct literature on this specific molecule is limited, this document synthesizes established principles from the thermal analysis of analogous fluorinated carboxylic and ether-containing acids to project a scientifically grounded understanding of its decomposition pathways, kinetics, and byproducts. The insights and protocols herein are designed to be a valuable resource for professionals in drug development and materials science.

Introduction: The Significance of Fluorinated Propionic Acids

Fluorinated organic molecules are cornerstones in modern pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2,2-Difluoro-3-methoxy-propionic acid, with its gem-difluoro and methoxy functionalities, represents a versatile building block. Understanding its thermal stability and decomposition pathways is critical for defining safe handling and processing temperatures, predicting degradation products, and ensuring the stability of active pharmaceutical ingredients (APIs) and other materials where this moiety might be present.

The presence of the electron-withdrawing difluoromethyl group is known to impart unique properties, making derivatives of difluoroacetic acid valuable in medicinal chemistry.[1][2] The thermal behavior of such compounds is a key parameter in their development and application.

Postulated Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of 2,2-Difluoro-3-methoxy-propionic acid is anticipated to proceed through several competing pathways, influenced by factors such as temperature, pressure, and the presence of catalysts. Drawing parallels from studies on perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl ether carboxylic acids (PFECAs), we can anticipate the following key mechanistic steps.[3][4][5][6]

Decarboxylation: A Primary Decomposition Route

For many carboxylic acids, the initial and often dominant thermal decomposition pathway is decarboxylation—the loss of carbon dioxide (CO₂).[1][7] For 2,2-Difluoro-3-methoxy-propionic acid, this would lead to the formation of 1,1-difluoro-2-methoxyethane. The presence of two electron-withdrawing fluorine atoms on the α-carbon is expected to influence the stability of the resulting carbanion intermediate, potentially affecting the temperature at which decarboxylation occurs.[1]

Influence of the Ether Linkage: C-O Bond Cleavage

Studies on PFECAs have demonstrated that the C-O ether bond can be a point of weakness during thermal decomposition.[3][5][6] In the case of 2,2-Difluoro-3-methoxy-propionic acid, cleavage of the C-O bond could lead to the formation of various radical species. The proximity of the ether linkage to the difluoro-substituted carbon may influence the bond dissociation energy.

HF Elimination and Radical Formation

A common decomposition pathway for fluorinated hydrocarbons is the elimination of hydrogen fluoride (HF).[4][8] This can lead to the formation of unsaturated compounds. Additionally, homolytic cleavage of C-C and C-F bonds can generate a cascade of radical reactions, leading to a complex mixture of smaller fluorinated and non-fluorinated products. The recombination of these radicals can also form new, larger molecules.[3][5]

Diagram of Postulated Decomposition Pathways

Caption: Postulated major thermal decomposition pathways for 2,2-Difluoro-3-methoxy-propionic acid.

Experimental Investigation of Thermal Decomposition

A multi-faceted experimental approach is essential for a thorough understanding of the thermal decomposition of 2,2-Difluoro-3-methoxy-propionic acid. The following protocols outline key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

Protocol:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's specifications.[9]

-

Accurately weigh 5-10 mg of 2,2-Difluoro-3-methoxy-propionic acid into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600-800°C at a constant heating rate (e.g., 10°C/min).[10]

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the first derivative of the TGA curve).[9][11]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Protocol:

-

Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of 2,2-Difluoro-3-methoxy-propionic acid into a hermetically sealed aluminum or gold-plated pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events.

-

Record the heat flow to the sample relative to the reference.

-

Analyze the resulting DSC thermogram for endothermic (melting, boiling) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Protocol:

-

Couple a pyrolysis unit to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Place a small, accurately weighed amount (typically in the microgram range) of 2,2-Difluoro-3-methoxy-propionic acid into a pyrolysis tube or on a filament.

-

Insert the sample into the pyrolyzer.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 200°C, 300°C, 400°C, 500°C) to investigate the temperature-dependent evolution of decomposition products.[12]

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column for separation.

-

The separated components are then introduced into the Mass Spectrometer for identification based on their mass spectra.

-

Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products.[13][14]

Experimental Workflow Diagram

Caption: Workflow for the comprehensive thermal analysis of 2,2-Difluoro-3-methoxy-propionic acid.

Expected Data and Interpretation

Based on the analysis of analogous compounds, the following data can be anticipated.

| Analytical Technique | Expected Observation | Interpretation |

| TGA | A significant mass loss step, likely commencing between 150°C and 300°C. The total mass loss should correspond to the complete volatilization or decomposition of the sample. | The onset temperature indicates the beginning of thermal instability. The shape of the mass loss curve can provide insights into the kinetics of the decomposition.[11] |

| DSC | An endothermic peak corresponding to melting, followed by another endotherm for boiling if the compound boils before decomposing. An exothermic peak would indicate an energetic decomposition process. | Provides critical temperature limits for handling and processing. The enthalpy of decomposition can be used for safety assessments. |

| Py-GC-MS | At lower pyrolysis temperatures, the primary products are likely to be CO₂ and 1,1-difluoro-2-methoxyethane. At higher temperatures, a more complex mixture of smaller fluorinated and oxygenated compounds is expected, potentially including HF, carbonyl fluoride (COF₂), and various fluoroalkenes.[8] | The identity of the products at different temperatures helps to build a detailed picture of the decomposition mechanism, confirming the roles of decarboxylation, bond cleavages, and secondary reactions. |

Conclusion

A thorough understanding of the thermal decomposition of 2,2-Difluoro-3-methoxy-propionic acid is paramount for its safe and effective application in research and development. While direct experimental data is not yet widely available, a robust framework for its investigation can be built upon the extensive knowledge of related fluorinated carboxylic acids. The proposed mechanistic pathways—decarboxylation, C-O bond cleavage, and HF elimination—provide a solid foundation for interpreting experimental results. The analytical workflow detailed in this guide, employing TGA, DSC, and Py-GC-MS, offers a comprehensive strategy for elucidating the thermal behavior of this important fluorinated building block. The data generated from these studies will be invaluable for establishing safe operating procedures, predicting potential degradation products, and ultimately, accelerating the development of novel pharmaceuticals and materials.

References

-

Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubatova, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(20), 7876–7886. [Link]

-

Altarawneh, M., & Al-Nu'airat, J. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 21(11), 1849-1859. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study | Request PDF. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]

-

Digital Commons @ Macalester College. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

-

Wiley Online Library. (2019). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]

-

Taylor & Francis Online. (2024). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. [Link]

-

Wiley Online Library. (2021). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. [Link]

-

ResearchGate. (2024). (PDF) Analysis of PFAS and further VOC from fluoropolymer-coated cookware by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). [Link]

-

ResearchGate. (n.d.). Experimental study of the decomposition of acetic acid under conditions relevant to deep reservoirs | Request PDF. [Link]

-

ResearchGate. (2000). Experimental study of the hydrothermal reactivity of organic acids and acid anions: II. Acetic acid, acetate, and valeric acid. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . | Download Scientific Diagram. [Link]

-

The University of Sydney. (n.d.). The pyrolysis of perfluorocarboxylic acids - effect of chain length. [Link]

-

National Center for Biotechnology Information. (2022). The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC. [Link]

-

PubMed. (2024). Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. [Link]

-

National Center for Biotechnology Information. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC. [Link]

-

Royal Society of Chemistry. (1967). The thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic. [Link]

-

Royal Society of Chemistry. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

ResearchGate. (2023). Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. [Link]

-

ACS Publications. (2024). Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation. [Link]

-

US EPA. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

-

PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]

-

Wikipedia. (n.d.). Difluoroacetic acid. [Link]

-

Radboud Repository. (2022). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

-

ResearchGate. (2014). (PDF) Pyrolysis of Carboxylic Acids. [Link]

-

Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

MDPI. (2020). Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. [Link]

-

ResearchGate. (1984). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PubMed. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. [Link]

-

ResearchGate. (2018). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? | Request PDF. [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228. [Link]

-

ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Difluoroacetate Derivative for the Synthesis of Difluoromethylaryls | TCI AMERICA [tcichemicals.com]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. libjournals.unca.edu [libjournals.unca.edu]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 2,2-Difluoro-3-methoxy-propionic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Carboxylic Acids